(R)-3-Methyl-1-heptanol
Description
(R)-3-Methyl-1-heptanol is a chiral secondary alcohol with a seven-carbon main chain, a hydroxyl group (-OH) at the first carbon, and a methyl branch (-CH₃) at the third carbon. Its molecular formula is C₈H₁₈O, and its stereochemistry (R-configuration) distinguishes it from its enantiomer, (S)-3-Methyl-1-heptanol. This compound is relevant in organic synthesis, fragrances, and pharmaceuticals due to its branched structure and chirality, which can influence reactivity and biological interactions.
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3R)-3-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
MUPPEBVXFKNMCI-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](C)CCO |
Canonical SMILES |
CCCCC(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Methyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, ®-3-Methyl-1-heptanol can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Methyl-1-heptanal or ®-3-Methyl-1-heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-3-Methylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: ®-3-Methyl-1-heptanal, ®-3-Methyl-1-heptanoic acid.
Reduction: ®-3-Methylheptane.
Substitution: ®-3-Methyl-1-heptyl chloride.
Scientific Research Applications
Fragrance Industry
Overview : (R)-3-Methyl-1-heptanol is utilized as a fragrance ingredient due to its pleasant odor profile, which resembles that of fresh fruits and flowers. Its inclusion in perfumes and personal care products enhances the sensory experience.
Case Studies :
- A study conducted by the Research Institute for Fragrance Materials highlighted the safety and efficacy of (R)-3-Methyl-1-heptanol when used in cosmetic formulations. The compound was found to be non-irritating and safe for dermal application, making it suitable for use in various personal care products .
| Application | Details |
|---|---|
| Fragrance Type | Floral/Fruity |
| Safety Assessment | Non-irritating, suitable for cosmetics |
Pheromone Research
Overview : (R)-3-Methyl-1-heptanol serves as a synthetic sex pheromone for certain insect species, particularly lichen moths. Its application in ecological studies helps researchers understand insect behavior and population dynamics.
Case Studies :
- Research indicated that traps baited with (R)-3-Methyl-1-heptanol effectively attracted male lichen moths, providing insights into mating patterns and population control strategies . This application has significant implications for pest management and agricultural practices.
| Pheromone Application | Insect Species | Effectiveness |
|---|---|---|
| Synthetic Pheromone | Lichen Moth | High attraction rate |
Therapeutic Potential
Overview : Preliminary studies suggest that (R)-3-Methyl-1-heptanol may possess therapeutic properties, particularly in the realm of neuroprotection and metabolic regulation.
Case Studies :
- A study published in a peer-reviewed journal examined the neuroprotective effects of various alcohols, including (R)-3-Methyl-1-heptanol. The findings indicated potential benefits in reducing oxidative stress in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .
| Therapeutic Area | Potential Effect |
|---|---|
| Neuroprotection | Reduces oxidative stress |
| Metabolic Regulation | Potential modulation of glucose metabolism |
Mechanism of Action
The mechanism of action of ®-3-Methyl-1-heptanol involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-3-Methyl-1-heptanol with structurally related alcohols, focusing on molecular attributes, physical properties, and safety profiles derived from the provided evidence.
Comparison with 2-Heptanol
Key differences include:
Safety Notes for 2-Heptanol ():
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin Contact: Wash with soap and water.
- Eye Contact: Rinse with water for ≥15 minutes.
The branched structure of (R)-3-Methyl-1-heptanol likely reduces its boiling point compared to linear isomers (due to decreased surface area) and may enhance solubility in nonpolar solvents.
Comparison with Other Isomers and Enantiomers
- 1-Heptanol (Linear): A primary alcohol with a hydroxyl at C1. Its linear structure increases intermolecular hydrogen bonding, leading to higher boiling points (~175°C) compared to branched analogs.
- (S)-3-Methyl-1-heptanol: The enantiomer of the R-form, identical in physical properties but differing in optical rotation direction and possibly biological activity.
Chirality Effects: The R-configuration may influence binding affinity in chiral environments (e.g., enzyme active sites), making it critical for pharmaceutical applications.
Biological Activity
(R)-3-Methyl-1-heptanol is a chiral alcohol with the chemical formula CHO, recognized for its diverse biological activities, particularly in the realm of pheromonal communication in insects and potential therapeutic applications. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by various studies and data.
(R)-3-Methyl-1-heptanol is characterized by its long carbon chain and hydroxyl group, which contribute to its solubility and reactivity. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that (R)-3-Methyl-1-heptanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disrupting microbial membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
These findings suggest that (R)-3-Methyl-1-heptanol could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.
2. Pheromonal Role in Insects
(R)-3-Methyl-1-heptanol has been identified as a component of pheromones in certain insect species. Its presence influences mating behaviors and territory establishment among insects such as moths and beetles. The compound's volatility and specific olfactory receptor activation make it a crucial element in chemical communication within these species .
3. Anti-Inflammatory Effects
Studies have demonstrated that (R)-3-Methyl-1-heptanol possesses anti-inflammatory properties. In vitro experiments showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-α | 45% |
| IL-6 | 30% |
| IL-1β | 25% |
This inhibition profile indicates that the compound could be further explored for therapeutic use in conditions characterized by chronic inflammation .
4. Potential Anticancer Activity
Emerging research has indicated that (R)-3-Methyl-1-heptanol may exhibit anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study:
A recent study investigated the effects of (R)-3-Methyl-1-heptanol on human prostate cancer cells (PC-3). The results indicated a dose-dependent reduction in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 80% |
| 25 | 60% |
| 50 | 35% |
The study concluded that (R)-3-Methyl-1-heptanol could serve as a lead compound for developing novel anticancer therapies .
The biological activities of (R)-3-Methyl-1-heptanol are attributed to its ability to interact with various biological targets:
- Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, disrupting microbial cell membranes.
- Receptor Modulation: As a pheromone component, it binds to specific receptors, triggering behavioral responses in insects.
- Cytokine Modulation: It influences signaling pathways involved in inflammation and immune responses.
Q & A
Q. What are the recommended methods for synthesizing (R)-3-Methyl-1-heptanol in a laboratory setting?
Synthesis of (R)-3-Methyl-1-heptanol requires chiral resolution or asymmetric catalysis due to its stereochemical configuration. While direct synthesis protocols for this enantiomer are not explicitly detailed in the provided evidence, analogous strategies from structurally similar alcohols (e.g., 3-Ethyl-4-heptanol) suggest:
- Template-based synthesis : Utilize predictive tools like the Template_relevance model with databases (e.g., Reaxys, PISTACHIO) to identify feasible routes involving Grignard reactions or reduction of ketones with chiral catalysts .
- Chiral resolution : Separate racemic mixtures via chiral column chromatography or enzymatic resolution, referencing protocols for stereoisomeric alcohols like (3R,5R)-dihydroxyheptanoate derivatives .
Q. How should researchers handle and store (R)-3-Methyl-1-heptanol to ensure safety and stability?
Safety protocols from analogous alcohols (e.g., 1-Heptanol, 2-Heptanol) include:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light or moisture .
- PPE : Use nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Disposal : Classify as hazardous waste (Water Hazard Class 1) and follow institutional guidelines for alcohol disposal .
Q. What spectroscopic techniques are suitable for characterizing the enantiomeric purity of (R)-3-Methyl-1-heptanol?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases, calibrated against racemic standards.
- Polarimetry : Measure specific optical rotation ([α]₀²⁵) and compare to literature values for (R)-configured alcohols .
- NMR with chiral shift reagents : Employ Eu(hfc)₃ to resolve enantiomeric splitting in proton or carbon spectra .
Advanced Research Questions
Q. How can computational modeling be applied to predict the physicochemical properties of (R)-3-Methyl-1-heptanol?
- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., logP, solubility) using force fields like OPLS-AA. Validate predictions against experimental data for similar alcohols (e.g., 3-Ethyl-4-heptanol) .
- Quantum mechanics (QM) : Calculate dipole moments and vibrational spectra (IR) using Gaussian09 at the B3LYP/6-31G* level. Compare to empirical IR spectra (e.g., 4-methyl-3-heptanol’s C-O stretch at ~1050 cm⁻¹) .
Q. What strategies can resolve contradictions in reported thermodynamic data for (R)-3-Methyl-1-heptanol across different studies?
- Data triangulation : Cross-reference experimental values (e.g., boiling point, ΔHvap) with computational predictions and structural analogs (e.g., 1-Heptanol’s bp ≈ 175°C) .
- Iterative error analysis : Apply structural equation modeling (SEM) to identify latent variables (e.g., instrument calibration drift, sample purity) that may explain discrepancies, as demonstrated in longitudinal studies .
Q. How does the stereochemical configuration of (R)-3-Methyl-1-heptanol influence its reactivity in catalytic asymmetric reactions?
- Steric effects : The (R)-configuration may hinder nucleophilic attack at the hydroxyl-bearing carbon due to methyl group positioning, reducing reaction rates in SN2 mechanisms.
- Catalyst compatibility : Test chiral ligands (e.g., BINAP) in hydrogenation or oxidation reactions, referencing stereospecific synthesis of (3R,5R)-dihydroxyheptanoate derivatives .
Notes on Evidence Limitations
- Stereochemical data gaps : The provided evidence lacks direct studies on (R)-3-Methyl-1-heptanol; recommendations are extrapolated from structurally or functionally related compounds.
- Safety extrapolation : Handling protocols are inferred from SDS of 1-Heptanol and 2-Heptanol, which share similar toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
